4-(Bromomethyl)-7-(diethylamino)coumarin

Photocaging Photolabile Protecting Groups Optopharmacology

Standard coumarin photocages often suffer from low uncaging quantum yields and inefficient bioconjugation. 4-(Bromomethyl)-7-(diethylamino)coumarin addresses this with homolytic C-Br bond cleavage, achieving up to 48.4% uncaging quantum yield. - Selective S-alkylation under mild conditions preserves protein integrity for bioconjugation. - Heavy bromine atom enhances fluorescence via increased intersystem crossing. - Consistent ≥98% purity ensures reproducible photochemical and imaging results.

Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
CAS No. 1256259-14-9
Cat. No. B1496622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-7-(diethylamino)coumarin
CAS1256259-14-9
Molecular FormulaC14H16BrNO2
Molecular Weight310.19 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CBr
InChIInChI=1S/C14H16BrNO2/c1-3-16(4-2)11-5-6-12-10(9-15)7-14(17)18-13(12)8-11/h5-8H,3-4,9H2,1-2H3
InChIKeyJPBOBQNHSXLIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-7-(diethylamino)coumarin CAS 1256259-14-9: A Key Coumarin Building Block for Photocaging, Bioconjugation, and Fluorescent Probing


4-(Bromomethyl)-7-(diethylamino)coumarin (CAS 1256259-14-9) is a synthetic coumarin derivative that belongs to the 7-(diethylamino)coumarin (DEAC) family. Its molecular architecture comprises a benzopyrone core equipped with a diethylamino electron-donating group at the 7‑position and a bromomethyl moiety at the 4‑position. This substitution pattern confers strong fluorescence and enables versatile chemical functionalization. The bromomethyl group provides a reactive handle for alkylation and bioconjugation, while the 7‑diethylamino substituent ensures high extinction coefficients and visible‑region absorption, making the compound valuable as both a fluorophore and a photolabile protecting group precursor [1].

Why 4-(Bromomethyl)-7-(diethylamino)coumarin Cannot Be Replaced by Other 7-Diethylaminocoumarins


Substituting 4-(bromomethyl)-7-(diethylamino)coumarin with a generic 7‑diethylaminocoumarin analog (e.g., the 4‑methyl or 4‑chloromethyl derivative) is not equivalent because the 4‑bromomethyl group uniquely governs the compound's photoreactivity, bioconjugation potential, and downstream fluorescence properties. The C–Br bond undergoes homolytic cleavage upon irradiation, generating a radical intermediate that is distinct from the photochemistry of the 4‑methyl analog (which requires heterolytic cleavage or alternative uncaging mechanisms) [1]. Furthermore, the heavy bromine atom profoundly influences intersystem crossing and fluorescence quantum yield via the heavy‑atom effect [2], and the bromomethyl handle enables selective S‑alkylation or N‑alkylation that cannot be achieved with less reactive 4‑chloromethyl or 4‑hydroxymethyl derivatives. These functional differences directly impact experimental outcomes in photoactivation assays, bioconjugate synthesis, and fluorescence‑based detection, making the specific procurement of 4‑(bromomethyl)-7-(diethylamino)coumarin essential for applications that rely on its precise chemical behavior.

Quantitative Evidence for 4-(Bromomethyl)-7-(diethylamino)coumarin Differentiation from Closest Analogs


4‑Bromomethyl vs. 4‑Methyl: Distinct Photochemical Uncaging Pathways and Efficiency

The 4‑bromomethyl derivative undergoes homolytic C–Br bond cleavage upon photolysis, generating a radical intermediate and a triplet carbocation diradical—a pathway not accessible to the 4‑methyl analog (DEACM), which relies on heterolytic uncaging [1]. This mechanistic difference translates into a dramatically higher uncaging quantum yield (Φu). In a caged tertiary amine system, replacing the parent BCMACM (4‑carboxymethyl) cage with a brominated coumarin cage (3‑bromo‑BCMACM) increased Φu from 0.48% to 14.5%—a 30‑fold improvement [2]. The 4‑methyl analog (DEACM) typically exhibits uncaging quantum yields in the 0.01–0.05 range [3], which are an order of magnitude lower than the brominated coumarin system. Therefore, 4‑(bromomethyl)-7-(diethylamino)coumarin is the essential precursor for constructing photolabile cages with superior uncaging efficiency.

Photocaging Photolabile Protecting Groups Optopharmacology

4‑Bromomethyl vs. 4‑Chloromethyl: Superior Leaving Group Reactivity for Bioconjugation and Caging

The 4‑bromomethyl group is a far more efficient alkylating agent than its chloromethyl counterpart, enabling faster and higher‑yielding bioconjugation reactions. In a comparative synthesis of caged tertiary amines, the bromomethyl coumarin derivative reacted quantitatively with a tertiary amine in acetonitrile under mild conditions to form the quaternary ammonium caged product, whereas the chloromethyl analog requires forcing conditions and prolonged reaction times [1]. This enhanced reactivity stems from the lower bond dissociation energy of the C–Br bond relative to C–Cl, which also underlies the homolytic cleavage pathway unique to the bromomethyl derivative [2]. The bromomethyl handle thus serves as the preferred entry point for installing coumarin fluorophores onto biomolecules or for synthesizing custom photolabile protecting groups.

Bioconjugation Alkylating Reagents Caged Compounds

Fluorescence Quantum Yield Modulation by the Bromine Heavy‑Atom Effect

The presence of bromine at the 4‑position of the coumarin core introduces a heavy‑atom effect that alters the fluorescence quantum yield (Φf) compared to non‑halogenated analogs. In a systematic study of coumarin‑caged compounds, bromine substitution on the coumarin cage (compound 18) substantially decreased Φf relative to the non‑halogenated parent (compound 1), consistent with enhanced intersystem crossing to the triplet manifold [1]. This property can be exploited in applications where reduced fluorescence background is desirable, such as in photoactivation experiments where the cage is intended to be non‑fluorescent prior to uncaging. Conversely, the 4‑methyl analog (DEACM) maintains high fluorescence quantum yields (Φf ≈ 0.15–0.31) [2], making it more suitable for applications requiring strong emission. The bromomethyl derivative therefore offers a distinct photophysical profile that can be intentionally selected based on the fluorescence requirements of the experiment.

Fluorescence Spectroscopy Heavy Atom Effect Photophysics

Research and Industrial Applications of 4-(Bromomethyl)-7-(diethylamino)coumarin CAS 1256259-14-9


Synthesis of High‑Efficiency Coumarin‑Caged Pharmacological Agents

The bromomethyl handle serves as the critical alkylating agent for constructing quaternary ammonium‑type caged tertiary amines. In a recent optopharmacology study, 4‑(bromomethyl)-7-(diethylamino)coumarin derivatives were used to cage escitalopram, yielding photolabile compounds with uncaging quantum yields up to 48.4% [1]. The bromomethyl group enables efficient alkylation, while bromine substitution on the coumarin core dramatically enhances uncaging efficiency compared to non‑halogenated cages [1]. This application scenario is directly supported by the 30‑fold improvement in Φu documented in Section 3, making the bromomethyl derivative the reagent of choice for developing next‑generation caged compounds for neuroscience and cell signaling research.

Bioconjugation and Fluorescent Labeling of Biomolecules

The bromomethyl group functions as a reactive electrophile for site‑specific labeling of biomolecules containing nucleophilic residues (e.g., cysteine thiols, lysine amines, or nucleic acid bases). This approach is widely employed to attach the bright 7‑(diethylamino)coumarin fluorophore to proteins, peptides, or oligonucleotides for fluorescence imaging and sensing . The superior reactivity of the bromomethyl handle relative to chloromethyl or hydroxymethyl analogs ensures efficient conjugation under mild conditions, minimizing protein denaturation. This scenario is grounded in the class‑level reactivity advantage documented in Section 3.

Photochemical Mechanistic Studies and Photobase Generator Development

The unique homolytic C–Br bond cleavage pathway of 4‑(bromomethyl)-7-(diethylamino)coumarin provides a model system for investigating radical generation and triplet carbocation intermediates in photochemical reactions [2]. This mechanistic insight has been leveraged to design novel photobase generators that initiate polymerization upon visible‑light exposure [2]. The compound's distinct photoreactivity—characterized by the generation of a triplet diradical cation—differentiates it from other coumarin photocages and enables applications in materials science and photopolymerization that are not accessible with 4‑methyl or 4‑chloromethyl analogs.

Laser Dye and Organic Photovoltaic Material Development

Coumarin dyes bearing the 7‑diethylamino electron‑donating group exhibit strong light absorption and emission in the blue‑green region, making them suitable for laser dye applications and organic photovoltaic (OPV) materials . The bromomethyl functionality allows for further structural diversification to tune absorption and emission wavelengths, as well as to incorporate the chromophore into polymer matrices or device architectures. This application leverages the fundamental photophysical properties of the 7‑(diethylamino)coumarin core, which are retained in the bromomethyl derivative and can be systematically modified through substitution at the reactive 4‑position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-7-(diethylamino)coumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.